3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride
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Overview
Description
3,3-Dioxo-3lambda6-thia-7-azabicyclo[331]nonane-9-carboxylic acid;hydrochloride is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride typically involves a multi-step process. One common method is the tandem Mannich reaction, which involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine . This one-pot synthesis is known for its efficiency and high yield, making it a practical approach for producing this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride
- Indole-fused azabicyclo[3.3.1]nonane
Uniqueness
3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This structural complexity provides it with distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H14ClNO4S |
---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4S.ClH/c10-8(11)7-5-1-9-2-6(7)4-14(12,13)3-5;/h5-7,9H,1-4H2,(H,10,11);1H |
InChI Key |
QICPIZQDLYZMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2C(=O)O)CN1.Cl |
Origin of Product |
United States |
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